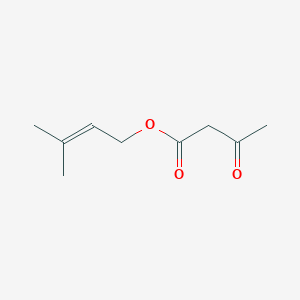
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
説明
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s by a team of researchers at Sterling Winthrop Inc. in the United States. Since then, it has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
作用機序
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. By binding to these receptors, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 can modulate the release of neurotransmitters and cytokines, leading to its analgesic and anti-inflammatory effects. Additionally, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, leading to its potential use in the treatment of mood disorders such as depression and anxiety. It has also been shown to have antitumor effects in some cancer cell lines, although further research is needed in this area.
実験室実験の利点と制限
One of the main advantages of using 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 in scientific research is its well-established pharmacological profile. Its effects on the cannabinoid receptors have been extensively studied, and its analgesic and anti-inflammatory effects have been demonstrated in a range of animal models. However, there are also some limitations to its use, particularly in terms of its potential for abuse and dependence. Therefore, it is important to use caution when working with this compound and to follow appropriate safety protocols.
将来の方向性
There are many potential future directions for research on 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 and related compounds. For example, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to determine its potential use in the treatment of neurodegenerative diseases. Additionally, there is growing interest in the use of cannabinoids for the treatment of opioid addiction, and 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 may have a role to play in this area. Finally, there is a need for further research on the safety and efficacy of 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 in human subjects, particularly in the context of chronic pain and inflammation.
科学的研究の応用
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15;/h1-7,14,16H,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJDIXJHKIYNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004788 | |
| Record name | 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride | |
CAS RN |
84509-31-9 | |
| Record name | 6,8-Dioxa-3-azabicyclo(3.2.1)octane, 5-(2-naphthalenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084509319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)

![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)


![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1623334.png)



